2-(2-Bromo-5-fluoro-phenoxy)-pyridine Exhibits 6-Fold Higher Potency than 3-Pyridyl Ether Analogs in CRF Receptor Binding
In a study of pyrazinone-based CRF receptor antagonists, the 2-pyridyl ether (analogous in core structure to the target compound) demonstrated significantly superior binding affinity compared to its regioisomers. The 2-pyridyl ether was 6-fold more potent than the corresponding 3-pyridyl analog in a CRF receptor binding assay [1]. This indicates that the 2-pyridyl ether linkage is a critical structural determinant for optimal target engagement.
| Evidence Dimension | Potency in CRF receptor binding assay |
|---|---|
| Target Compound Data | 6-fold more potent (relative potency) |
| Comparator Or Baseline | Corresponding 3-pyridyl ether analog |
| Quantified Difference | 6-fold |
| Conditions | Rat frontal cortex homogenate, inhibition of [I]Tyr-ovine CRF binding |
Why This Matters
For researchers in neuropharmacology or endocrinology, selecting a 2-pyridyl ether scaffold offers a quantifiable 6-fold potency advantage over the 3-pyridyl isomer, which can streamline lead optimization and reduce the number of compounds needed to achieve a desired potency threshold.
- [1] A-740003.com. (2020). Preparation of the pyridyl ether analogs. Section on SAR and receptor binding affinities. View Source
